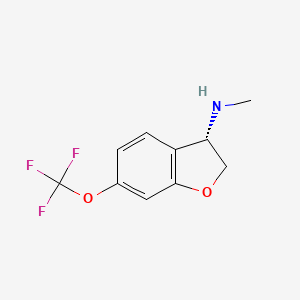
(2S)-2-amino-3,3-dimethyl-N-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3,3-dimethyl-N-(4-methylphenyl)butanamide is an organic compound with a chiral center at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-(4-methylphenyl)butanamide can be achieved through several methods. One common approach involves the amidation reaction between an appropriate amine and a carboxylic acid derivative. For instance, the reaction between 2-amino-3,3-dimethylbutanoic acid and 4-methylphenylamine under suitable conditions can yield the desired compound. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3,3-dimethyl-N-(4-methylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3,3-dimethylbutanamide: Lacks the aromatic ring, making it less hydrophobic.
(2S)-2-amino-3,3-dimethyl-N-phenylbutanamide: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
(2S)-2-amino-3,3-dimethyl-N-(4-methylphenyl)butanamide is unique due to the presence of both the bulky tert-butyl group and the substituted aromatic ring. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3-dimethyl-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9-5-7-10(8-6-9)15-12(16)11(14)13(2,3)4/h5-8,11H,14H2,1-4H3,(H,15,16)/t11-/m1/s1 |
Clave InChI |
KFKXFZRTYQJFAF-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)[C@H](C(C)(C)C)N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)

![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13903059.png)



